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Introduction
Org 25935, also known as SCH-900435, is a selective inhibitor of the glycine transporter-1

(GlyT-1). By blocking GlyT-1, Org 25935 increases the synaptic availability of glycine, an

essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism has been

investigated for its therapeutic potential in conditions characterized by NMDA receptor

hypofunction, such as schizophrenia, and for its modulatory effects on neurotransmitter

systems implicated in alcohol dependence.

Despite its investigation in clinical trials, detailed quantitative pharmacokinetic and

bioavailability data for Org 25935 are not extensively available in the public domain. This guide

synthesizes the available information on Org 25935 and provides a representative overview of

the pharmacokinetic properties and experimental methodologies for GlyT-1 inhibitors, drawing

from studies on analogous compounds where specific data for Org 25935 is lacking.

Mechanism of Action
The therapeutic rationale for Org 25935 centers on its ability to enhance NMDA receptor

function through the modulation of glycine concentrations.
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Caption: Mechanism of action of Org 25935 at the glutamatergic synapse.

Pharmacokinetics and Bioavailability
Detailed pharmacokinetic parameters for Org 25935, such as maximum plasma concentration

(Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), clearance (CL), volume of

distribution (Vd), and absolute bioavailability, are not publicly available. Clinical trials have

administered Org 25935 orally, suggesting it has some degree of oral bioavailability.

To provide a contextual understanding, the table below summarizes representative

pharmacokinetic data from preclinical and clinical studies of other selective GlyT-1 inhibitors. It

is crucial to note that these values are not directly transferable to Org 25935 but offer an insight

into the general pharmacokinetic profile of this class of compounds.
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Parameter
Bitopertin (Rat,
s.c.)

Bitopertin (Human,
oral)

Iclepertin (BI
425809) (Human,
oral)

Tmax (h) 3.7 - 24.0 ~4 3 - 5

t1/2 (h) 35.1 - 110.3 ~40 Not Reported

CL (L/h/kg) 0.07 - 0.13 Not Reported Not Reported

Vz (L/kg) Not Reported Not Reported Not Reported

Bioavailability (%) Not Applicable Not Reported Not Reported

Experimental Protocols
While specific experimental protocols for Org 25935 are not detailed in the available literature,

the following sections describe general methodologies typically employed in the preclinical and

clinical pharmacokinetic assessment of small molecule inhibitors like Org 25935.

Preclinical Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of a GlyT-1 inhibitor following intravenous

and oral administration in rats.

Methodology:

Animal Model: Male and female Sprague-Dawley rats.

Drug Formulation: The compound is typically dissolved in a suitable vehicle, such as a

mixture of polyethylene glycol, ethanol, and water, for administration.

Administration:

Intravenous (IV): A single bolus dose is administered via the tail vein.

Oral (PO): A single dose is administered by oral gavage.

Blood Sampling: Serial blood samples are collected from the jugular vein or tail vein at

predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes
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containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored

at -80°C until analysis.

Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key

pharmacokinetic parameters.
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To cite this document: BenchChem. [Org 25935: A Technical Overview of a Glycine
Transporter-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10764295#org-25935-pharmacokinetics-and-
bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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